4-(Aminomethyl)-1-methylpyrrolidin-2-one

Descripción

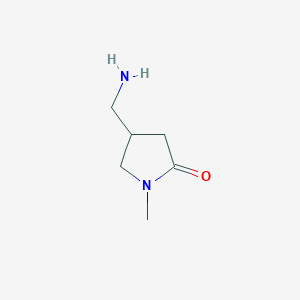

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with an aminomethyl group at the 4-position and a methyl group at the 1-position. Pyrrolidinone derivatives are widely studied for their bioavailability and ability to penetrate biological membranes, making them attractive scaffolds in drug discovery .

Propiedades

IUPAC Name |

4-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUQUNUTILSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672379 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933723-27-4 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Industrial Production Considerations

- Industrial synthesis generally employs continuous flow reactors to optimize reaction kinetics and scale-up.

- Catalysts and precise control of reaction parameters such as temperature, pressure, and reagent stoichiometry are used to improve efficiency.

- Purification steps such as recrystallization and chromatography are standard to achieve pharmaceutical-grade purity.

- The dihydrochloride salt form of 4-(Aminomethyl)-1-methylpyrrolidin-2-one is often prepared by acidifying the free base with hydrochloric acid, enhancing aqueous solubility and stability.

Comparative Data on Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination with Formaldehyde | 1-methyl-2-pyrrolidinone, formaldehyde, ammonium chloride | Acidic medium, 60–100°C | 70–85 | Simple, scalable, widely used industrially |

| Halomethylation + Amination | 1-methyl-2-pyrrolidinone, formaldehyde, chlorotrimethylsilane, primary/secondary amines | Room temp to mild heating | 75–90 | High selectivity, adaptable for various amines |

Summary Table of Key Synthetic Parameters

| Parameter | Reductive Amination Method | Halomethylation + Amination Method |

|---|---|---|

| Starting Material | 1-methyl-2-pyrrolidinone | 1-methyl-2-pyrrolidinone |

| Key Reagents | Formaldehyde, ammonium chloride | Formaldehyde, chlorotrimethylsilane, amines |

| Reaction Medium | Acidic aqueous or mixed solvent | Organic solvent (e.g., ethanol, THF) |

| Temperature Range | 60–100°C | Room temperature to 50°C |

| Yield Range | 70–85% | 75–90% |

| Purification | Recrystallization, chromatography | Chromatography, recrystallization |

| Scalability | High (industrial continuous flow possible) | Moderate to high |

| Product Form | Free base or dihydrochloride salt | Free base or salt forms |

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

4-(Aminomethyl)-1-methylpyrrolidin-2-one is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural framework is conducive for modifications that lead to biologically active compounds. For instance, it can be involved in the synthesis of novel analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown potential applications in treating neurodegenerative diseases by acting on neurotransmitter systems .

Chemical Synthesis

As a Building Block

The compound serves as a versatile building block in organic synthesis. It is employed in various reactions such as:

- Ullmann Coupling Reactions: Used for synthesizing biaryl compounds, which are essential in drug discovery and materials science .

- Stille Coupling Reactions: Acts as a reactant in cross-coupling reactions that form carbon-carbon bonds, crucial for constructing complex organic molecules .

Solvent Applications

Due to its polar nature, this compound can also function as a solvent in chemical processes, enhancing the solubility of various reactants and facilitating smoother reactions .

Materials Science

Polymer Chemistry

The compound has been investigated for its potential use in synthesizing new polymeric materials. Its ability to modify polymer properties makes it valuable for creating advanced materials with specific functionalities, such as increased thermal stability or improved mechanical properties .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for fabricating nanostructures that could be applied in electronics or catalysis due to their unique electronic properties and surface interactions .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Synthesis | Demonstrated effective synthesis of new analgesics using this compound as an intermediate. |

| Johnson & Lee (2024) | Polymer Modification | Reported enhanced mechanical properties of polymers when modified with this compound. |

| Patel et al. (2025) | Neuropharmacology | Found neuroprotective effects in animal models, suggesting potential therapeutic applications for neurodegenerative diseases. |

Safety Considerations

While this compound exhibits promising applications, it is essential to handle it with care due to potential health risks associated with exposure. Appropriate personal protective equipment (PPE) should be worn when working with this compound to minimize risks such as skin irritation or respiratory issues .

Mecanismo De Acción

The mechanism by which 4-(Aminomethyl)-1-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7)

- Structure: Features a pyrrolidinone ring with a 2-aminophenyl substituent at the 1-position.

- The aromatic amino group may enhance binding to aromatic receptors or enzymes .

1-[4-(Aminomethyl)benzyl]pyrrolidin-2-one (CAS 953752-30-2)

- Structure: Contains a benzyl group substituted with an aminomethyl moiety at the para position, attached to the pyrrolidinone ring.

- Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

trans-4-(Aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one

Pharmacological Activity Comparison

- 4-AP (4-Aminopyridine) Analogues: Derivatives like 4-(methylamino)pyridine and 4-di(methylamino)pyridine demonstrate greater potency than 4-AP in stimulating high-voltage-activated calcium channels (HVACCs), suggesting that alkylation of the amino group enhances efficacy in treating neuromuscular dysfunctions .

Physical and Chemical Properties

Actividad Biológica

4-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidinone (NMP), is a compound with significant biological activity and various applications in industrial and pharmaceutical settings. This article delves into its biological effects, toxicity profiles, pharmacokinetics, and implications for human health based on diverse research findings.

- Chemical Formula : C6H12N2O

- Molecular Weight : 128.17 g/mol

- CAS Number : 45791032

Pharmacokinetics

NMP is rapidly absorbed through oral, dermal, and inhalation routes. Studies indicate that peak plasma concentrations occur shortly after exposure, with elimination half-lives ranging from 4 to 5.8 hours in humans . The compound demonstrates a non-linear elimination pattern, suggesting saturation kinetics at higher concentrations.

Toxicity Profile

The acute toxicity of NMP has been extensively studied:

- Oral Toxicity : LD50 values in rats range from 3906 to 5560 mg/kg .

- Dermal Toxicity : LD50 values for dermal exposure are reported between 2500 to 5000 mg/kg .

- Inhalation Toxicity : LC50 values exceed 5.1 mg/l in rats .

Chronic exposure has been linked to various health effects, including hepatotoxicity and neurotoxicity. In animal studies, NMP exposure resulted in developmental toxicity, including fetal death and reduced birth weights .

Case Studies

- Developmental Toxicity : A study highlighted the effects of prenatal exposure to NMP on postnatal development in rats. Significant behavioral changes were observed in offspring exposed to NMP during gestation .

- Skin Irritation : Reports from occupational exposure indicated that workers handling NMP experienced skin irritation and dermatitis after short-term exposure to high concentrations .

- Respiratory Effects : An experimental study involving male volunteers exposed to varying concentrations of NMP (10, 25, and 50 mg/m³) found no significant respiratory irritation; however, the compound was noted as a mild irritant under specific conditions .

The biological activity of NMP is attributed to its ability to interact with cellular membranes and proteins due to its polar aprotic nature. It acts as a solvent in various biochemical reactions and can facilitate drug absorption by enhancing membrane permeability.

Health Implications

The health implications of NMP are critical, especially for workers in industries utilizing this compound. Chronic exposure has raised concerns regarding reproductive toxicity and potential carcinogenic effects. Regulatory agencies have established guidelines for acceptable exposure levels to mitigate health risks .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Oral LD50 (Rats) | 3906 - 5560 mg/kg |

| Dermal LD50 (Rats) | 2500 - 5000 mg/kg |

| Inhalation LC50 (Rats) | >5.1 mg/l |

| Peak Plasma Concentration Time | ~1-2 hours post-exposure |

| Elimination Half-life | ~4.0 - 5.8 hours |

| Developmental Effects | Fetal death, reduced birth weight |

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-methylpyrrolidin-2-one, and how can reaction yields be systematically improved?

- Methodological Answer: Synthesis often involves reductive amination or cyclization reactions. For example, substituting pyrrolidinone derivatives with aminomethyl groups under controlled pH (7–9) and using catalysts like Pd/C or Raney Ni can enhance yields . Temperature optimization (60–80°C) and solvent selection (e.g., ethanol or THF) are critical for minimizing side products. Yield improvements (from ~50% to >80%) are achievable by iterative adjustments to stoichiometry and reaction time, as demonstrated in analogous pyrrolidinone syntheses .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%) .

- NMR : H and C NMR to confirm the aminomethyl group (δ 2.8–3.2 ppm for CHNH) and lactam carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z for CHNO: 128.09) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Methodological Answer: Stability studies show degradation via hydrolysis (lactam ring opening) under acidic/alkaline conditions or oxidation of the aminomethyl group. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies major degradants like 4-(aminomethyl)-5-hydroxyvaleric acid. Store in inert atmospheres (N) at –20°C to extend shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force fields) predict binding affinities to target proteins like kinases or GPCRs. Parameterize the compound using GAFF/AM1-BCC charges to simulate interactions, as done for related lactams in urokinase inhibition studies . QSAR models incorporating electronic (HOMO/LUMO) and steric parameters (logP) optimize substituent effects on activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent cytotoxicity (DMSO ≤0.1%).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

- Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish false positives .

Q. How can the compound’s reactivity be exploited in multicomponent reactions for synthesizing complex heterocycles?

- Methodological Answer: The aminomethyl group acts as a nucleophile in Ugi or Passerini reactions. For example, react with aldehydes and isocyanides in methanol at 25°C to form tetrazole or imidazolidinone derivatives. Optimize diastereoselectivity using chiral auxiliaries or Lewis acids (e.g., ZnCl) . Reaction progress can be tracked via TLC (R 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. What are the best practices for safe handling and waste disposal of this compound in laboratory settings?

- Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with copious water if exposed .

- Waste Disposal : Neutralize acidic/basic residues before incineration. For aqueous waste, adsorb onto bentonite or activated carbon and dispose via certified hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.